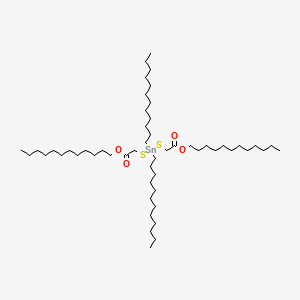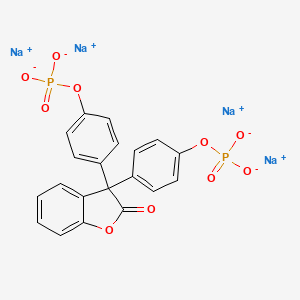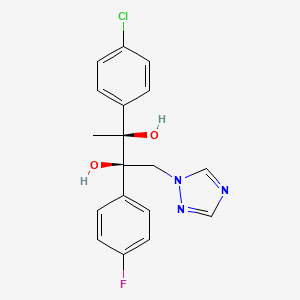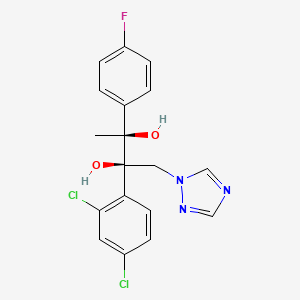
Benz(j)aceanthrylen-9-ol, 1,2-dihydro-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz(j)aceanthrylen-9-ol, 1,2-dihydro-3-methyl- is a complex organic compound with the molecular formula C21H16O and a molecular weight of 284.3511 . It is also known by other names such as 1-Cholanthrenol, 3-methyl-; 1-Hydroxy-3-methylcholanthrene; 3-Methylcholanthren-1-ol; and 15-Hydroxy-20-methylcholanthrene . This compound is part of the polycyclic aromatic hydrocarbons (PAHs) family, which are known for their multiple fused aromatic rings.
Preparation Methods
The synthesis of Benz(j)aceanthrylen-9-ol, 1,2-dihydro-3-methyl- involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process. Industrial production methods may involve the use of catalysts to increase the yield and efficiency of the reaction .
Chemical Reactions Analysis
Benz(j)aceanthrylen-9-ol, 1,2-dihydro-3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or chlorine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benz(j)aceanthrylen-9-ol, 1,2-dihydro-3-methyl- has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Research on this compound helps understand the biological effects of PAHs, including their potential carcinogenicity.
Medicine: Studies investigate its interactions with biological molecules and its potential therapeutic applications.
Industry: It is used in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of Benz(j)aceanthrylen-9-ol, 1,2-dihydro-3-methyl- involves its interaction with various molecular targets. It can bind to DNA and proteins, leading to potential mutagenic and carcinogenic effects. The pathways involved include the activation of cytochrome P450 enzymes, which metabolize the compound into reactive intermediates that can form adducts with DNA .
Comparison with Similar Compounds
Benz(j)aceanthrylen-9-ol, 1,2-dihydro-3-methyl- is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:
Benz(j)aceanthrylene, 3-methyl-: This compound has a similar structure but lacks the hydroxyl group at the 9-position.
1,2-Dehydro-3-methylcholanthrene: Another related compound with a different degree of saturation.
3-Methylcholanthrylene: Similar in structure but with variations in the aromatic ring system. These compounds share some chemical properties but differ in their reactivity and biological effects.
Properties
CAS No. |
3343-02-0 |
|---|---|
Molecular Formula |
C21H16O |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
3-methyl-1,2-dihydrobenzo[j]aceanthrylen-9-ol |
InChI |
InChI=1S/C21H16O/c1-12-2-3-14-11-20-17-7-5-15(22)10-13(17)4-6-18(20)19-9-8-16(12)21(14)19/h2-7,10-11,22H,8-9H2,1H3 |
InChI Key |
DFAKPUXCBWAUTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCC3=C2C(=CC4=C3C=CC5=C4C=CC(=C5)O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


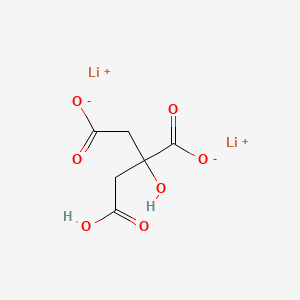

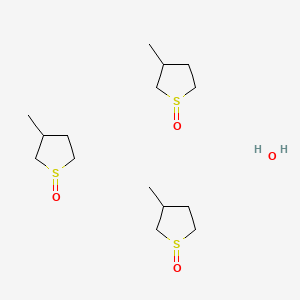
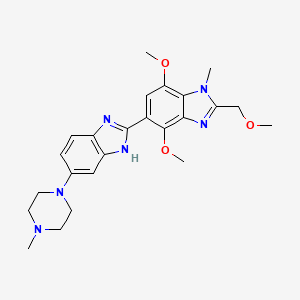
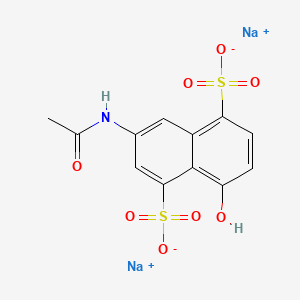
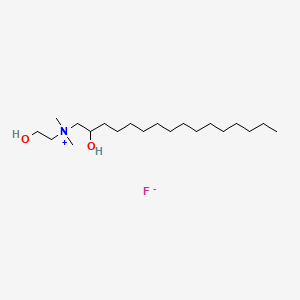
![2-[(3,5-Diaminophenyl)azo]-4-[(2,4-diaminophenyl)azo]anisole](/img/structure/B12687544.png)
